molecular formula C12H10FNO2 B1175571 2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester CAS No. 19310-52-2

2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester

Cat. No.: B1175571
CAS No.: 19310-52-2
M. Wt: 219.21 g/mol
InChI Key:
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Description

2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester is an organic compound with the molecular formula C12H10FNO2 It is a derivative of propenoic acid, featuring a cyano group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 3-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-Propenoic acid, 2-carboxy-3-(3-fluorophenyl)-, ethyl ester.

    Reduction: 2-Propenoic acid, 2-amino-3-(3-fluorophenyl)-, ethyl ester.

    Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the fluorophenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester
  • 2-Propenoic acid, 2-cyano-3-(2-fluorophenyl)-, ethyl ester
  • 2-Propenoic acid, 2-cyano-3-(3-chlorophenyl)-, ethyl ester

Uniqueness

2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity. The presence of the cyano group also adds to its versatility in various chemical reactions.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)6-9-4-3-5-11(13)7-9/h3-7H,2H2,1H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAONHPSLKXRMO-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC(=CC=C1)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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